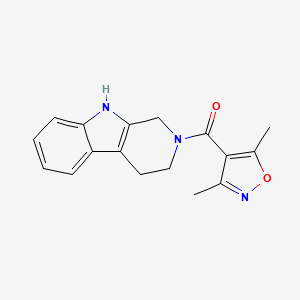
5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a benzylamino group, and an ethoxyphenyl group attached to a pyrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment of the Benzylamino Group: The benzylamino group is attached via a reductive amination reaction.
Incorporation of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a coupling reaction using a suitable aryl halide and a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzylamino groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 5-Amino-3-(4-ethoxyphenyl)isoxazol-4-carboxamid
- 4-Amino-5-imidazolcarboxamidhydrochlorid
Einzigartigkeit
5-Amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazol-4-carboxamid ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seiner potenziellen Anwendungen in verschiedenen Bereichen einzigartig. Seine Struktur ermöglicht vielfältige chemische Reaktivität und biologische Aktivität, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C19H21N5O2 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
5-amino-3-(benzylamino)-N-(4-ethoxyphenyl)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C19H21N5O2/c1-2-26-15-10-8-14(9-11-15)22-19(25)16-17(20)23-24-18(16)21-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,22,25)(H4,20,21,23,24) |
InChI-Schlüssel |
ARVBZFNKIOVBCV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(NN=C2NCC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-methyl-5-(3-methylbutyl)-2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-4(3H)-one](/img/structure/B11043779.png)


![4,4,6-Trimethyl-9-[(E)-2-(4-methylpiperazino)-1-ethenyl]-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11043805.png)
![1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one](/img/structure/B11043809.png)
![N'-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11043812.png)
![5-Amino-3-(3-chlorophenyl)furo[3,2-c][1,2]thiazole-6-carbonitrile](/img/structure/B11043817.png)
![6-methyl-4-(3-methylthiophen-2-yl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11043819.png)
![ethyl (2-{[(1H-1,2,3-triazol-5-ylsulfanyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11043827.png)

![5-(3-Isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole](/img/structure/B11043842.png)
![N-(4-hydroxy-8-oxo-6-thiabicyclo[3.2.1]oct-1-yl)benzamide](/img/structure/B11043848.png)
![3-(2-Chlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11043855.png)
![N-{(E)-[(4,6-dimethylpyrimidin-2-yl)amino][(3-methylphenyl)amino]methylidene}-2,2,2-trifluoroacetamide](/img/structure/B11043859.png)
